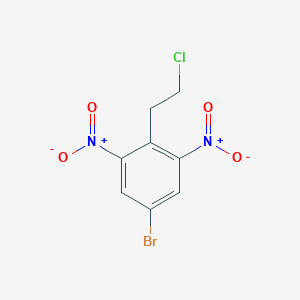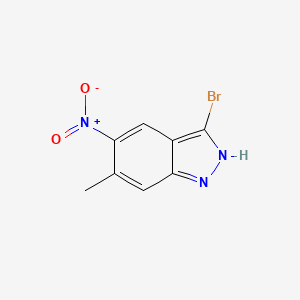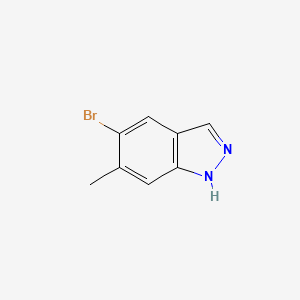![molecular formula C9H7BrN2O2 B1292644 5-ブロモ-6-メチル-1H-ピロロ[2,3-b]ピリジン-3-カルボン酸 CAS No. 1000340-11-3](/img/structure/B1292644.png)
5-ブロモ-6-メチル-1H-ピロロ[2,3-b]ピリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, also known as 5-bromo-6-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid, is an organic compound with the molecular formula C8H7BrN2O2. It is a member of the pyrrolo[2,3-b]pyridine family and is widely used in scientific research. The compound is soluble in polar solvents such as water, ethanol, and methanol. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
がん治療薬: FGFR阻害剤
5-ブロモ-6-メチル-1H-ピロロ[2,3-b]ピリジン-3-カルボン酸: 誘導体は、様々な種類のがんに関与している線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています . これらの化合物は、がん細胞の増殖を阻害し、アポトーシスを誘導するため、がん治療の有望な候補となっています。FGFRシグナル伝達経路は、治療薬の標的として実証されており、この化合物の誘導体は、様々な種類のがんに対する有効性について調査されています。
除草活性: オーキシン受容体拮抗薬
5-ブロモ-6-メチル-7-アザインドール-3-カルボン酸の誘導体は、オーキシン受容体タンパク質TIR1の拮抗薬として作用することで、除草剤としての可能性を示しています . これらの化合物は、双子葉植物と単子葉植物の両方の植物の生育に著しい阻害効果を示し、雑草防除と植物生育調整への応用が期待されています。
アルカロイド誘導体の合成
5-ブロモ-6-メチル-1H-ピロロ[2,3-b]ピリジン-3-カルボン酸から誘導されたものを含むインドール誘導体は、天然物や医薬品に多く見られます . これらは細胞生物学において重要な役割を果たし、がんなどの様々な疾患の治療のための生物活性化合物の合成に使用されています。
アクロシン阻害剤
この化合物は、受精過程に関与する酵素であるアクロシンの新規阻害剤であるアザインドール誘導体の合成のための反応物として役立ちます . アクロシン阻害剤は、生殖医療と避妊に潜在的な応用が期待されています。
位置選択的ヘテロ環化反応
5-ブロモ-6-メチル-7-アザインドール-3-カルボン酸: は、位置選択的ヘテロ環化反応を通じてトリアゾールを調製するための反応物として使用されます . これらの反応は、様々な生物活性を有する化合物を生成するために重要です。
タンパク質キナーゼ阻害剤の合成
合成中間体として、この化合物は、アザインドール系タンパク質キナーゼ阻害剤の合成に使用されます . タンパク質キナーゼはシグナル伝達経路において重要な役割を果たし、その阻害剤はこれらの経路が調節不全になっている疾患の治療に役立ちます。
ケミカルバイオロジー: 分子ドッキング研究
分子ドッキング研究では、この化合物の誘導体を用いて、タンパク質などの生物学的標的との相互作用を理解してきました . これらの研究は、有効性と特異性が向上した新規薬剤を設計するために不可欠です。
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets to induce changes at the molecular level .
Biochemical Pathways
It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , which suggests that they may affect pathways involving kinases.
Result of Action
Similar compounds have been found to exhibit various biologically vital properties .
将来の方向性
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing. These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Further studies are needed to optimize these compounds and evaluate their efficacy and safety in clinical settings.
生化学分析
Biochemical Properties
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound binds to the active site of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways.
Cellular Effects
The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it impacts the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell survival and growth.
Molecular Mechanism
At the molecular level, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects through binding interactions with FGFRs. The compound fits into the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity . This inhibition leads to a cascade of downstream effects, including the suppression of gene expression related to cell proliferation and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can exert its inhibitory effects on FGFRs . The distribution of the compound within tissues is influenced by its affinity for different cellular compartments and its ability to bind to specific proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on FGFR activity.
特性
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKTBOCUFDKEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646859 |
Source


|
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-11-3 |
Source


|
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
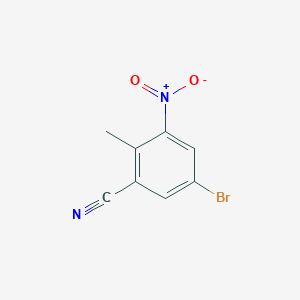
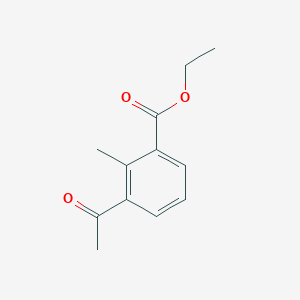
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)
